Tert-butyl N-(4-bromo-3-fluorophenyl)-N-methylcarbamate
CAS No.:
Cat. No.: VC13580207
Molecular Formula: C12H15BrFNO2
Molecular Weight: 304.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H15BrFNO2 |
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Molecular Weight | 304.15 g/mol |
IUPAC Name | tert-butyl N-(4-bromo-3-fluorophenyl)-N-methylcarbamate |
Standard InChI | InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15(4)8-5-6-9(13)10(14)7-8/h5-7H,1-4H3 |
Standard InChI Key | GBKRMPMMOLENKE-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(C)C1=CC(=C(C=C1)Br)F |
Canonical SMILES | CC(C)(C)OC(=O)N(C)C1=CC(=C(C=C1)Br)F |
Introduction
Chemical Identity and Structural Characteristics
Tert-butyl N-(4-bromo-3-fluorophenyl)-N-methylcarbamate (CAS 1881330-84-2) is a synthetic carbamate derivative with a molecular formula C₁₂H₁₅BrFNO₂ and a molecular weight of 304.15 g/mol . Its structure comprises:
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Tert-butyl carbamate group: Provides steric protection and stability under acidic/basic conditions.
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4-Bromo-3-fluorophenyl moiety: Enhances electrophilicity and lipophilicity due to halogen substituents.
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N-methyl group: Modifies electronic effects and solubility.
The compound is classified as a research chemical and is primarily used in medicinal chemistry and organic synthesis .
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multi-step reactions, typically starting from 4-bromo-3-fluoroaniline. Key steps include:
Step 1: Carbamate Formation
4-Bromo-3-fluoroaniline reacts with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the intermediate tert-butyl 4-bromo-3-fluorophenylcarbamate.
Step 2: N-Methylation
The intermediate undergoes N-methylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH in THF) to yield the final product .
Optimized Conditions:
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Catalysts: Coupling agents like DCC or EDCl for carbamate formation.
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Solvents: Dichloromethane or THF for reaction efficiency.
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Purification: Flash chromatography with gradients of ethyl acetate/petroleum ether.
Physical and Chemical Properties
Key Properties
Property | Value/Description | Source |
---|---|---|
Molecular Weight | 304.15 g/mol | |
LogP | ~3.09 (estimated) | |
Solubility | Low in water; soluble in organic solvents | |
Thermal Stability | Stable under ambient conditions |
Reactivity Profile
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Hydrolysis: Rapid degradation under acidic (pH < 2) or alkaline (pH > 12) conditions, releasing tert-butyl cation and 4-bromo-3-fluorophenylamine.
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Cross-Coupling: The bromine atom participates in Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling C-C bond formation .
Comparative Analysis with Structurally Similar Compounds
Substituent Effects
Electronic and Steric Effects
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Fluorine at position 3: Electron-withdrawing, directing electrophilic substitution to the para position.
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Bromine at position 4: Enhances cross-coupling reactivity but introduces steric bulk .
Challenges in Regioselectivity
Steric and Electronic Factors
Catalytic Optimization
Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) improve regioselectivity in Suzuki-Miyaura reactions by stabilizing transition states.
Hazard Code | Description | Precautionary Measures |
---|---|---|
H315 | Causes skin irritation | Wear protective gloves . |
H319 | Causes serious eye irritation | Use eye protection . |
Applications in Organic Synthesis
Key Roles
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Intermediate in PROTAC Synthesis: The bromine atom enables coupling with E3 ligase-targeting moieties .
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Ligand in Catalytic Systems: Enhances solubility and stability in transition-metal catalysis.
Example Reaction Pathway
Step | Reaction | Reagents/Conditions | Outcome |
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1 | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivative formation |
2 | Boc Deprotection | HCl (dioxane), 25°C | Free amine generation |
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